molecular formula C30H29N3O2S B303952 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Numéro de catalogue B303952
Poids moléculaire: 495.6 g/mol
Clé InChI: LSCFVOLVYMMMHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as BZPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BZPPT is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against protein kinase CK2, which is overexpressed in various types of cancer and is associated with tumor progression and metastasis. 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

Mécanisme D'action

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione exerts its inhibitory activity against protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of protein kinase CK2, 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to exhibit potent inhibitory activity against protein kinase CK2 in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent inhibitory activity against protein kinase CK2, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.

Orientations Futures

There are several future directions for the study of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, including the development of more potent and selective inhibitors of protein kinase CK2, the investigation of the mechanism of action of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione in vivo, the evaluation of the toxicity and pharmacokinetics of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione in animal models, and the development of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione-based drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione exhibits potent inhibitory activity against protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione also exhibits anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione for the development of new drugs.

Méthodes De Synthèse

The synthesis of 3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves a series of chemical reactions, starting with the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-bromobenzaldehyde to form 4-(6-methyl-1,3-benzothiazol-2-yl)benzaldehyde. This intermediate product is then reacted with 4-piperidinylbenzylamine to form the key intermediate, 3-(4-benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione. The final product is obtained by purification using column chromatography.

Propriétés

Nom du produit

3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Formule moléculaire

C30H29N3O2S

Poids moléculaire

495.6 g/mol

Nom IUPAC

3-(4-benzylpiperidin-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H29N3O2S/c1-20-7-12-25-27(17-20)36-29(31-25)23-8-10-24(11-9-23)33-28(34)19-26(30(33)35)32-15-13-22(14-16-32)18-21-5-3-2-4-6-21/h2-12,17,22,26H,13-16,18-19H2,1H3

Clé InChI

LSCFVOLVYMMMHD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCC(CC5)CC6=CC=CC=C6

SMILES canonique

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCC(CC5)CC6=CC=CC=C6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.